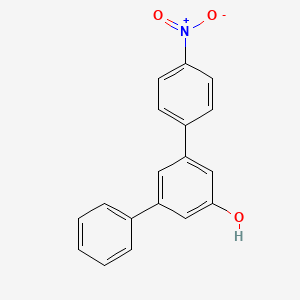

3-(4-Nitrophenyl)-5-phenylphenol

Descripción

3-(4-Nitrophenyl)-5-phenylphenol is a trisubstituted phenol derivative featuring a nitro group at the para position of one phenyl ring and a second phenyl group at the meta position relative to the hydroxyl group.

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-5-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-18-11-15(13-4-2-1-3-5-13)10-16(12-18)14-6-8-17(9-7-14)19(21)22/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFCPDXEACHHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-phenylphenol typically involves the nitration of phenylphenol derivatives. One common method is the nitration of 3-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the phenyl group.

Industrial Production Methods

Industrial production of 3-(4-Nitrophenyl)-5-phenylphenol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Nitrophenyl)-5-phenylphenol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.

Oxidation: Potassium permanganate in alkaline conditions, or chromium trioxide in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: 3-(4-Aminophenyl)-5-phenylphenol.

Oxidation: Quinone derivatives of 3-(4-Nitrophenyl)-5-phenylphenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-Nitrophenyl)-5-phenylphenol has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Nitrophenyl)-5-phenylphenol depends on its chemical structure and the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can also participate in redox reactions, influencing the compound’s activity.

Comparación Con Compuestos Similares

Structural and Physical Property Comparisons

The synthesis and characterization of trisubstituted phenols, such as those reported by Katritzky et al. (), provide a basis for comparison. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 3-(4-nitrophenyl)-5-phenylphenol is strongly electron-withdrawing, which contrasts with methoxy (electron-donating) or methyl groups in analogs like 9d and 9e. This difference significantly affects acidity (pKa), solubility, and reactivity in electrophilic substitution reactions .

- Melting Points: The melting points of analogs with bulky substituents (e.g., 9d, 9e) cluster around 173–176°C, suggesting that 3-(4-nitrophenyl)-5-phenylphenol may exhibit similar thermal stability due to comparable molecular symmetry and intermolecular interactions .

Functional Group Interactions

- Nitro Group Reactivity: The photolysis of 3- and 4-nitrophenyl azides () demonstrates that nitro groups stabilize reactive intermediates (e.g., nitrenes) through resonance effects. This property could influence the stability and photochemical behavior of 3-(4-nitrophenyl)-5-phenylphenol in materials applications .

- Hydrogen Bonding: Phenolic hydroxyl groups in analogs like 9d and 9e participate in hydrogen bonding, as evidenced by ¹³C NMR shifts (δ 152–155 ppm). The nitro group in 3-(4-nitrophenyl)-5-phenylphenol may reduce hydrogen-bonding capacity compared to methoxy-substituted analogs, affecting solubility in polar solvents .

Actividad Biológica

3-(4-Nitrophenyl)-5-phenylphenol, also known by its CAS number 98124-35-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a phenolic structure with a nitro group at the para position relative to one phenyl ring and a second phenyl group attached to the central phenol. This unique arrangement contributes to its chemical reactivity and biological activity.

The biological activity of 3-(4-Nitrophenyl)-5-phenylphenol is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The nitro group can be reduced to an amino group, which may enhance its reactivity towards various biological targets. Additionally, the phenolic group can participate in redox reactions that may influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of 3-(4-Nitrophenyl)-5-phenylphenol exhibit significant antimicrobial activity. A study evaluated the compound's effectiveness against various bacterial strains, demonstrating notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values were determined for several pathogens, as summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

Anticancer Activity

The anticancer potential of 3-(4-Nitrophenyl)-5-phenylphenol has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The IC50 values for different cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 3-(4-Nitrophenyl)-5-phenylphenol against multidrug-resistant strains. The study concluded that the compound not only exhibited potent activity but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant bacteria .

Investigation of Anticancer Mechanisms

A recent study focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment with 3-(4-Nitrophenyl)-5-phenylphenol resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to cell cycle arrest and subsequent apoptosis. These findings suggest a promising role for this compound as a potential therapeutic agent in cancer treatment .

Applications in Research and Industry

3-(4-Nitrophenyl)-5-phenylphenol is not only significant in biological research but also holds potential industrial applications. It is utilized as a precursor in organic syntheses and may be developed into new pharmaceuticals targeting microbial infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.